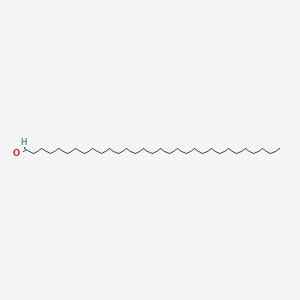
Hentriacontanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontanal is a long-chain aldehyde with the chemical formula C31H62O. It is a member of the aliphatic aldehydes family and is known for its presence in various natural sources, including plant waxes and insect pheromones. This compound is characterized by its long hydrocarbon chain, which contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontanal can be synthesized through several methods, including the oxidation of hentriacontane, a long-chain hydrocarbon. One common synthetic route involves the controlled oxidation of hentriacontane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under specific reaction conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes. The process includes the isolation of hentriacontane from the wax, followed by its oxidation to this compound. Advanced techniques like chromatography and distillation are employed to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hentriacontanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to hentriacontanoic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: It can be reduced to hentriacontanol, a long-chain alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Hentriacontanoic acid
Reduction: Hentriacontanol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Hentriacontanal has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain aldehyde reactions and mechanisms.
Biology: Investigated for its role in insect pheromones and plant defense mechanisms.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for other long-chain compounds.
Mechanism of Action
The mechanism of action of hentriacontanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, in insects, this compound functions as a pheromone, binding to specific receptors and triggering behavioral responses. In plants, it may play a role in defense mechanisms by interacting with enzymes and other proteins involved in stress responses.
Comparison with Similar Compounds
Hentriacontanal can be compared with other long-chain aldehydes, such as:
Nonacosanal (C29H58O): Similar in structure but with a shorter hydrocarbon chain.
Tritriacontanal (C33H66O): Similar in structure but with a longer hydrocarbon chain.
Uniqueness
This compound’s uniqueness lies in its specific chain length, which imparts distinct physical and chemical properties. Its presence in natural sources and its role in biological systems further highlight its significance compared to other long-chain aldehydes.
Properties
CAS No. |
125507-60-0 |
|---|---|
Molecular Formula |
C31H62O |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
hentriacontanal |
InChI |
InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h31H,2-30H2,1H3 |
InChI Key |
WBCFUJSINLYPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


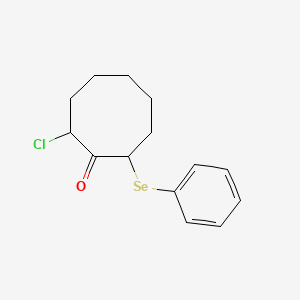

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

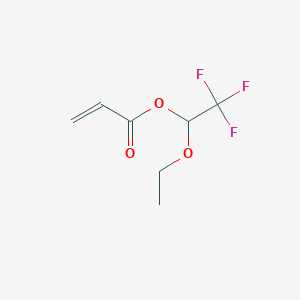
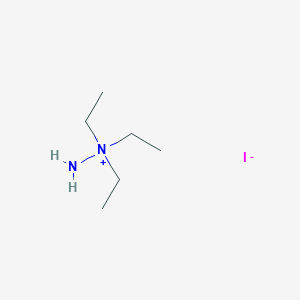
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
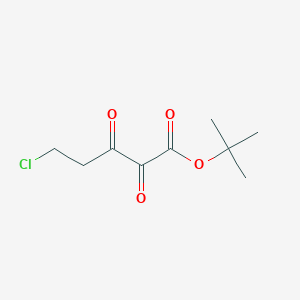
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
